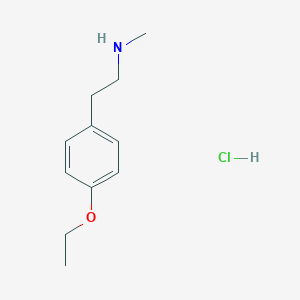
5-(羟甲基)-4H-1,4-苯并恶嗪-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture. This compound is characterized by the presence of a hydroxymethyl group attached to the benzoxazine ring, which imparts unique chemical properties.
科学研究应用
5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including resins and coatings, due to its excellent thermal and mechanical properties.
作用机制
Target of Action
It is known that similar compounds, such as 5-hydroxymethyl-chonduritol, interact with alpha-amylase 2b, alpha-amylase 1, and pancreatic alpha-amylase . These enzymes play a crucial role in the breakdown of large, insoluble starch molecules into soluble sugars.
Mode of Action
For instance, 5-Hydroxymethyl-Chonduritol, a similar compound, is known to interact with Alpha-amylase enzymes . This interaction could potentially alter the enzyme’s activity, affecting the breakdown of starch molecules.
Biochemical Pathways
Related compounds like 5-hydroxymethylfurfural have been shown to influence the nf-κb and mapk signaling pathways . These pathways play a critical role in cellular processes such as inflammation, cell growth, and apoptosis.
Pharmacokinetics
It is known that similar compounds, such as fesoterodine, are rapidly and extensively hydrolyzed by nonspecific esterases to their active metabolites This process could potentially affect the bioavailability of the compound
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may influence cellular processes such as inflammation, cell growth, and apoptosis through its interaction with various enzymes and signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one. For instance, the conversion of similar compounds like 5-Hydroxymethylfurfural is known to be influenced by factors such as temperature and the presence of water . These factors could potentially affect the stability of the compound and its ability to interact with its targets.
生化分析
Biochemical Properties
The nature of these interactions is complex and may involve binding to active sites or allosteric sites of enzymes .
Cellular Effects
The effects of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one can change over time. This includes its stability, degradation, and long-term effects on cellular function . Specific details about these temporal effects are currently limited .
Dosage Effects in Animal Models
The effects of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one can vary with different dosages in animal models .
Metabolic Pathways
5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one is involved in certain metabolic pathways. It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one within cells and tissues involve various transporters and binding proteins . This compound can also affect its own localization or accumulation within cells .
Subcellular Localization
It’s possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with formaldehyde and an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazine ring. The hydroxymethyl group is introduced through subsequent hydroxymethylation reactions.
Industrial Production Methods: Industrial production of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one often employs continuous flow reactors to ensure consistent product quality and yield. Catalysts such as Lewis acids or bases are used to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the yield and purity of the final product.
Types of Reactions:
Oxidation: 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated derivatives.
相似化合物的比较
5-(Hydroxymethyl)furfural: Known for its applications in the production of biofuels and chemicals.
5-(Chloromethyl)furfural: Used as an intermediate in organic synthesis.
2,5-Diformylfuran: Utilized in the synthesis of polymers and advanced materials.
Uniqueness: 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. Unlike its furan-based analogs, this compound exhibits enhanced stability and reactivity, making it suitable for a broader range of applications in materials science and pharmaceuticals.
属性
IUPAC Name |
5-(hydroxymethyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-4-6-2-1-3-7-9(6)10-8(12)5-13-7/h1-3,11H,4-5H2,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDCQHSRBVITRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2402922.png)

![[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate](/img/structure/B2402924.png)

![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate](/img/structure/B2402930.png)

![(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B2402932.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2402933.png)
![2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid](/img/structure/B2402938.png)
![3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2402940.png)
![N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402941.png)

![5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2402943.png)
